
1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine often involves complex chemical reactions. For instance, compounds with piperazine and pyridinyl groups have been synthesized through processes like reductive amination, amide hydrolysis, and N-alkylation, as seen in the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (Yang Fang-wei, 2013). Such processes might be adapted or optimized for the synthesis of 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveal that these molecules can adopt very similar molecular conformations. However, their intermolecular interactions can vary significantly, influencing their physical and chemical properties (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often lead to the formation of compounds with significant biological activities. For example, the synthesis of piperazinylpyrazolo[3,4-b]pyridines from 2,6-difluoropyridine involves directed ortho metallation and sequential displacement of fluorine, resulting in compounds with selective serotonin re-uptake inhibiting properties (G. Shutske, J. Roehr, 1997). Such chemical reactions highlight the potential for designing molecules with specific biological activities.
特性
IUPAC Name |
(2,6-difluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c17-12-4-3-5-13(18)15(12)16(22)21-10-8-20(9-11-21)14-6-1-2-7-19-14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXTWGIDJZYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5659791.png)
![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5659801.png)
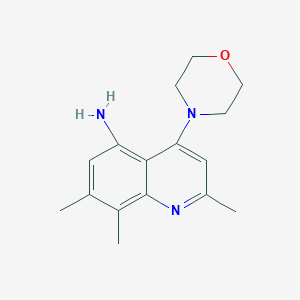
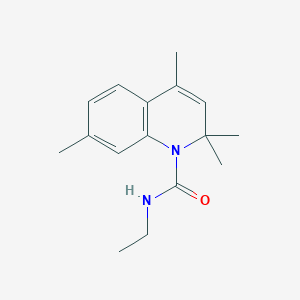
![9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5659818.png)
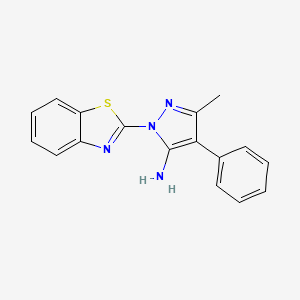
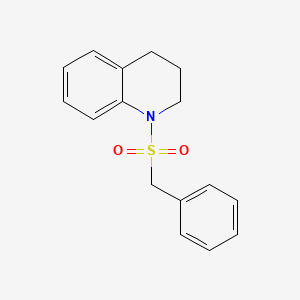
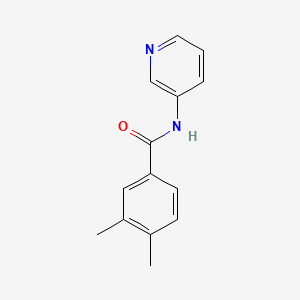
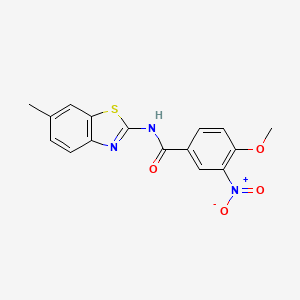
![1-{3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5659863.png)
![2,2-dimethyl-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5659867.png)